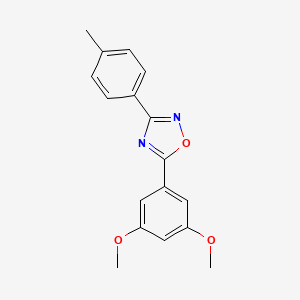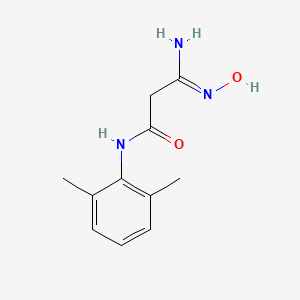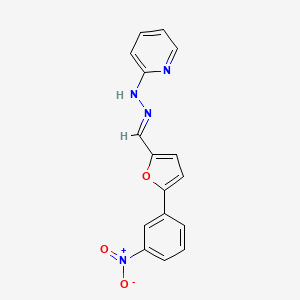![molecular formula C13H8IN3O B5765823 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as IPyOx, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and bioimaging. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors with improved electronic properties. In bioimaging, this compound has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
Mecanismo De Acción
The mechanism of action of 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine varies depending on its application. In anticancer research, this compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and cell survival. In materials science, this compound acts as a π-conjugated system that can facilitate charge transfer and improve the electronic properties of organic semiconductors. In bioimaging, this compound undergoes a reaction with reactive oxygen species, leading to a change in its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In anticancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting PARP activity, leading to DNA damage and cell death. In materials science, this compound has been shown to improve the charge transport properties of organic semiconductors, leading to enhanced device performance. In bioimaging, this compound has been shown to selectively detect reactive oxygen species in living cells, providing a useful tool for studying oxidative stress in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is its versatility, as it can be used in various applications such as medicinal chemistry, materials science, and bioimaging. Another advantage is its relatively simple synthesis method, which can be optimized for higher yields. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications. Additionally, this compound may be sensitive to certain environmental factors, such as pH and temperature, which may affect its properties and performance.
Direcciones Futuras
There are several future directions for 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine research. In medicinal chemistry, this compound could be further developed as a potential anticancer agent by optimizing its structure and improving its potency and selectivity. In materials science, this compound could be used as a building block for the synthesis of novel organic semiconductors with improved properties, such as higher charge mobility and stability. In bioimaging, this compound could be further developed as a fluorescent probe for the detection of reactive oxygen species in living organisms, potentially leading to new diagnostic and therapeutic applications.
Métodos De Síntesis
The synthesis of 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 3-iodobenzoic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with pyridine-2-carboxylic acid. The final product is obtained after cyclization of the intermediate compound with phosphoryl chloride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Propiedades
IUPAC Name |
5-(3-iodophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-10-5-3-4-9(8-10)13-16-12(17-18-13)11-6-1-2-7-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHDMBHBRSYAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-hydroxy-5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B5765751.png)

![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B5765764.png)
![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5765765.png)
![methyl 4-{[4-(4-methoxyphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5765771.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)
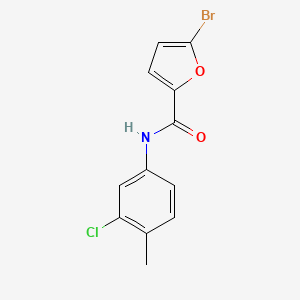
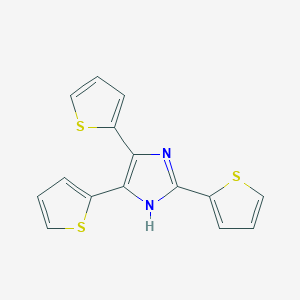
![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)
